

Cyanoacetylurea (CAS: 1448-98-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cyanoacetylurea

Cat. No.: B075420

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Introduction

Cyanoacetylurea, with the CAS registry number 1448-98-2, is a versatile organic compound featuring both a cyano and a urea functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of a variety of heterocyclic compounds. It serves as a crucial building block for uracil derivatives, some of which exhibit significant biological activities and are investigated in medicinal chemistry.[2] This technical guide provides an in-depth overview of the core properties of **cyanoacetylurea**, including its physicochemical characteristics, spectral data, safety information, and detailed experimental protocols for its synthesis.

Physicochemical Properties

Cyanoacetylurea is typically a white to off-white or light yellow crystalline solid.[1] It is soluble in polar organic solvents such as DMSO.[3] A comprehensive summary of its physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of **Cyanoacetylurea**

Property	Value	Source
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[1] [4] [5] [6]
Molecular Weight	127.10 g/mol	[1] [4] [5] [6]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	215 °C (decomposition)	[3]
Density	1.342 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	4.51 ± 0.10 (Predicted)	[3]
Storage Temperature	Room Temperature, sealed in dry conditions	[3] [7]

Table 2: Calculated Physicochemical Properties of **Cyanoacetylurea**

Property	Value	Unit	Source
Normal Boiling Point (T _{boil})	623.44	K	[8]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	21.12	kJ/mol	[8]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	65.54	kJ/mol	[8]
LogP (Octanol/Water Partition Coefficient)	-0.905	[8]	
Water Solubility (log ₁₀ WS)	-0.52	mol/L	[8]
Critical Temperature (T _c)	847.02	K	[8]
Critical Pressure (P _c)	4883.38	kPa	[8]
Critical Volume (V _c)	0.361	m ³ /kmol	[8]
McGowan's Characteristic Volume (McVol)	91.700	ml/mol	[8]

Spectral Data and Analysis

The structural features of **cyanoacetylurea** can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The proton NMR spectrum of **cyanoacetylurea** in DMSO-d₆ is expected to show three distinct signals corresponding to the different proton environments. The methylene protons (CH₂) adjacent to the cyano and carbonyl groups would appear as a singlet. The two amine protons (NH₂) of the urea moiety would also likely appear as a broad singlet, and the amide proton (NH) would be a separate singlet.

¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms: the nitrile carbon (C≡N), the methylene carbon (CH₂), and the two carbonyl carbons (C=O) of the urea and acetyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **cyanoacetylurea** provides key information about its functional groups. The spectrum available from the NIST WebBook shows characteristic absorption bands. Major peaks are anticipated for the N-H stretching of the urea and amide groups, the C=O stretching of both carbonyl groups, and the C≡N stretching of the nitrile group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **cyanoacetylurea** from the NIST WebBook shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation.

Table 3: Summary of Spectral Data for **Cyanoacetylurea**

Technique	Data Source	Key Features
¹ H NMR	ChemicalBook	Signals for CH ₂ , NH ₂ , and NH protons.
¹³ C NMR	Guidechem	Signals for C≡N, CH ₂ , and two C=O carbons.[4]
IR	NIST WebBook	Characteristic absorptions for N-H, C=O, and C≡N groups.[9]
Mass Spec	NIST WebBook	Molecular ion peak and characteristic fragmentation pattern.[10]

Safety and Handling

Cyanoacetylurea is classified as toxic if swallowed and causes skin and serious eye irritation. [6]

Table 4: GHS Hazard Information for **Cyanoacetylurea**

Hazard Class	Hazard Statement
Acute toxicity, Oral (Category 3)	H301: Toxic if swallowed
Skin irritation (Category 2)	H315: Causes skin irritation
Eye irritation (Category 2)	H319: Causes serious eye irritation

Precautionary Statements:

- P264: Wash skin thoroughly after handling.[6]
- P270: Do not eat, drink or smoke when using this product.[6]
- P280: Wear protective gloves/ eye protection/ face protection.[6]
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [6]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Experimental Protocols

Synthesis of Cyanoacetylurea

A common method for the synthesis of **cyanoacetylurea** involves the reaction of cyanoacetic acid with urea in the presence of a dehydrating agent, such as acetic anhydride.[2] An alternative approach starts from an alkali salt of cyanoacetate.

Materials:

- Cyanoacetic acid or Sodium cyanoacetate
- Urea

- Acetic anhydride
- A suitable solvent (e.g., glacial acetic acid)

Procedure (based on reaction of cyanoacetic acid and urea):

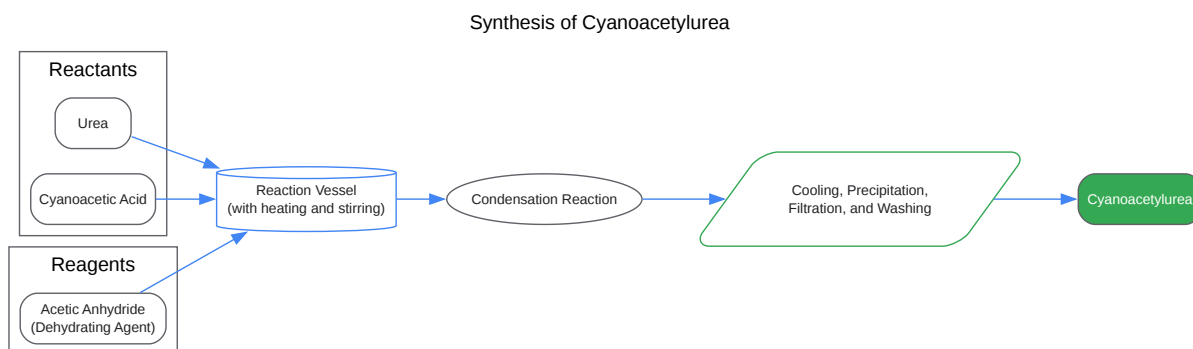
- In a reaction vessel, dissolve cyanoacetic acid in a suitable solvent like glacial acetic acid.
- Add urea to the solution.
- Slowly add acetic anhydride to the mixture while stirring. Acetic anhydride acts as a dehydrating agent to drive the condensation reaction.
- The reaction mixture is typically heated to facilitate the reaction. The temperature and reaction time will vary depending on the specific protocol.
- After the reaction is complete, the mixture is cooled, and the product, **cyanoacetylurea**, may precipitate out of the solution.
- The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and then dried.

Procedure (based on alkali cyanoacetate):

- A mixture of an alkali cyanoacetate (e.g., sodium cyanoacetate) and urea is prepared under substantially anhydrous conditions.
- Acetic anhydride is added to the mixture.
- Optionally, a mineral acid can be added to convert a portion of the cyanoacetate to cyanoacetic acid in situ.
- The reaction proceeds to form **cyanoacetylurea**.
- Workup and purification steps are similar to the method described above.

Visualizations

Experimental Workflow for the Synthesis of Cyanoacetylurea

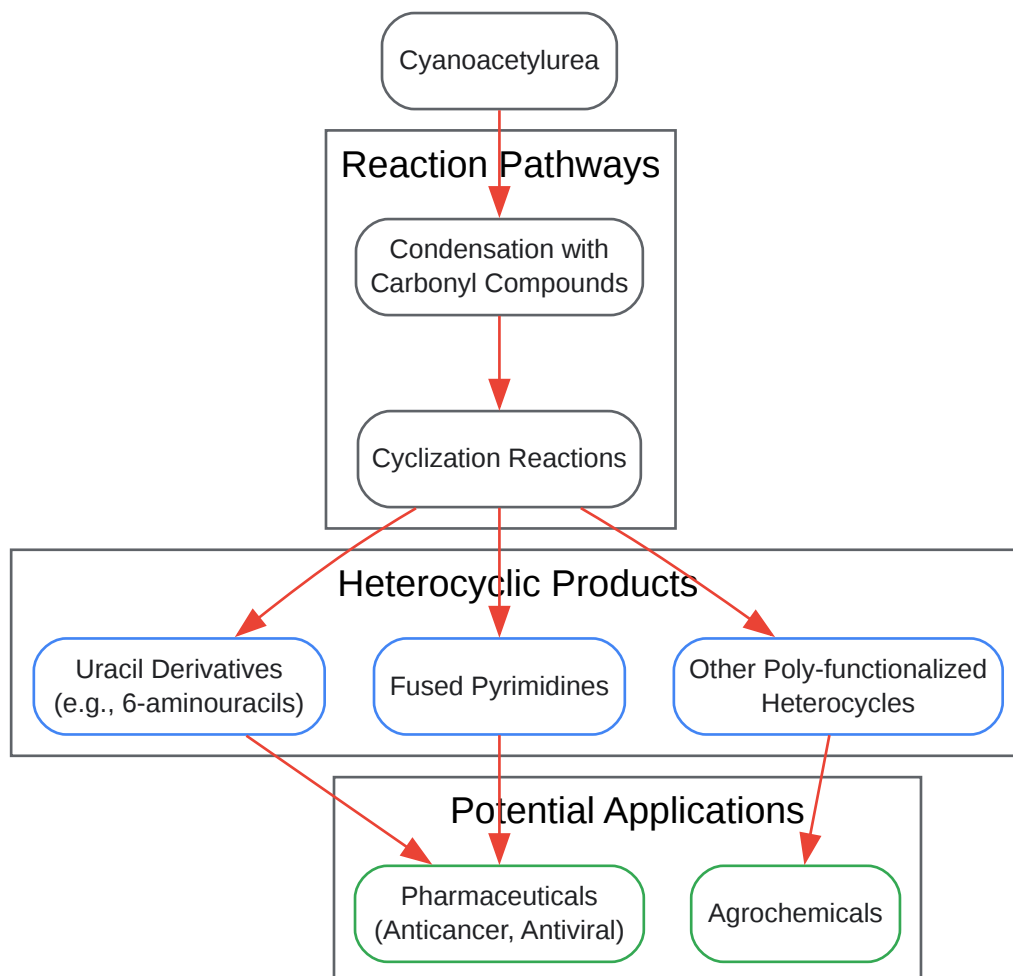


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Caption: Workflow for the synthesis of **Cyanoacetylurea**.

Role of Cyanoacetylurea as a Precursor in Heterocyclic Synthesis

Cyanoacetylurea in Heterocyclic Synthesis



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Caption: Role of **Cyanoacetylurea** in synthesis.

Applications in Research and Development

Cyanoacetylurea is a key starting material for the synthesis of a variety of heterocyclic compounds.[2] It is particularly important as an intermediate in the production of 6-aminouracils, which are known to possess a range of biological activities, including anticancer, antiviral, and antihypertensive properties.[2] Its reactivity also allows for its use in the synthesis of various pyrimidine derivatives.[4] The ability to readily prepare **cyanoacetylurea** from inexpensive starting materials makes it an economically attractive building block in both academic research and industrial applications.[2]

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